Sodium Salicylate is the sodium salt of salicylic acid. As a nonsteroidal anti-inflammatory drug (NSAID), sodium salicylate irreversibly acetylates cyclooxygenases I and II, thereby inhibiting prostaglandin synthesis and associated inflammation and pain. This agent may also activate mitogen-activated protein kinase (p38MAPK), thereby inducing apoptosis in cancer cells. (NCI04)
A non-steroidal anti-inflammatory agent that is less effective than equal doses of ASPIRIN in relieving pain and reducing fever. However, individuals who are hypersensitive to ASPIRIN may tolerate sodium salicylate. In general, this salicylate produces the same adverse reactions as ASPIRIN, but there is less occult gastrointestinal bleeding. (From AMA Drug Evaluations Annual, 1992, p120)
See also: Salicylic Acid (has active moiety); Methenamine; Sodium Salicylate (component of) ... View More ...
Sodium salicylate
CAS No.: 54-21-7
Cat. No.: VC0543540
Molecular Formula: C7H6NaO3
Molecular Weight: 161.11 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54-21-7 |
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Molecular Formula | C7H6NaO3 |
Molecular Weight | 161.11 g/mol |
IUPAC Name | sodium;2-hydroxybenzoate |
Standard InChI | InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |
Standard InChI Key | REWPEPFZCALMJB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
SMILES | C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)O.[Na] |
Appearance | Solid powder |
Introduction
Synthesis and Production
Historical Synthesis
Traditional methods involved saponification of methyl salicylate (extracted from wintergreen oil) with excess sodium hydroxide under reflux conditions . This process yielded sodium salicylate through ester hydrolysis, reflecting early industrial practices in pharmaceutical manufacturing.
Modern Industrial Production
Contemporary synthesis utilizes sodium phenolate and carbon dioxide under high-temperature and high-pressure conditions :
This method optimizes yield and purity, aligning with green chemistry principles by minimizing waste .
Chemical and Physical Properties
Structural Characteristics
Single-crystal X-ray diffraction (SCXRD) reveals a layered crystal structure composed of ionic Na⁺–O sheets interspersed with π-stacked salicylate anions . Weak van der Waals forces between layers contribute to its solubility and reactivity .
Thermal Stability
Thermogravimetric analysis (TGA) identifies a three-step decomposition process:
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300–400°C: Degradation of aromatic residues.
Spectroscopic Properties
UV/Vis absorption spectra exhibit temperature-dependent bands at 305 nm (carboxylate species) and 345 nm (phenolate proton transfer) . Photoluminescence studies attribute its large Stokes shift to excited-state relaxation phenomena .
Table 1: Key Physical Properties of Sodium Salicylate
Property | Value | Source |
---|---|---|
Melting Point | >300°C (lit.) | |
Solubility (H₂O, 20°C) | 1000 g/L | |
pH (100 g/L solution) | 6.5 | |
Decomposition Onset | 245°C |
Pharmacological Applications
Mechanism of Action
As an NSAID, sodium salicylate inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and alleviating pain and inflammation . Unlike aspirin, it lacks acetylating activity, making it preferable for patients with aspirin sensitivity .
Clinical Uses
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Antipyretic: Reduces fever by modulating hypothalamic temperature regulation .
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Oncology: Induces apoptosis and necrosis in cancer cells via mitochondrial pathway activation .
Adverse Effects
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Reye’s Syndrome: Contraindicated in children <19 years due to association with viral infections .
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Gastrointestinal Toxicity: Inhibits platelet aggregation and causes mucosal injury .
Agricultural Applications
Salt Stress Mitigation
A 2023 hydroponic study demonstrated sodium salicylate’s efficacy in enhancing wheat tolerance to saline conditions :
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Antioxidant Enzyme Activation: Increased SOD (by 34%), CAT (28%), and POD (22%) activities .
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Oxidative Stress Reduction: Lowered MDA (malondialdehyde) levels by 40%, indicating reduced lipid peroxidation .
Table 2: Agricultural Efficacy Under Salt Stress (12-Day Treatment)
Parameter | Sodium Salicylate (0.05 mg/L) | Control (Salt Stress Only) |
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SOD Activity (U/g FW) | 45.2 ± 3.1 | 33.7 ± 2.5 |
MDA Content (nmol/g FW) | 8.9 ± 0.7 | 14.8 ± 1.2 |
Root Length (cm) | 12.4 ± 1.0 | 9.1 ± 0.8 |
Industrial and Cosmetic Uses
Skincare Formulations
As a beta-hydroxy acid (BHA) derivative, sodium salicylate promotes keratinocyte exfoliation, improving skin texture in concentrations of 0.5–2% . Its anti-inflammatory properties reduce acne-related erythema .
Material Science
Serves as a phosphor in vacuum ultraviolet (VUV) radiation detection due to its luminescent properties .
Antimicrobial Role
Quorum Sensing Inhibition
Recent Research Advances
Photophysical Insights
Density functional theory (DFT) calculations correlate its 345 nm absorption band with phenolate proton transfer, explaining its unique luminescence behavior .
Thermal Decomposition Pathways
In-operando FTIR spectroscopy identifies phenol and CO₂ as primary gaseous byproducts, informing waste management strategies in industrial settings .
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